molecular formula C27H26N2O6 B6289816 Fmoc-Dbz(o-Boc)-OH CAS No. 1823479-63-5

Fmoc-Dbz(o-Boc)-OH

Cat. No.: B6289816
CAS No.: 1823479-63-5
M. Wt: 474.5 g/mol
InChI Key: OTQYPLBJEKXEKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Dbz(o-Boc)-OH is a compound used primarily in peptide synthesis. It is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group for amino acids in solid-phase peptide synthesis. The compound also contains a benzyloxycarbonyl (Cbz) group and a tert-butoxycarbonyl (Boc) group, which are used to protect different functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dbz(o-Boc)-OH typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. This is followed by the introduction of the Cbz and Boc groups to protect other functional groups. The reaction conditions often involve the use of bases like triethylamine and solvents such as dimethylformamide (DMF). The final product is usually purified using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The compound is usually stored under refrigeration to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dbz(o-Boc)-OH undergoes various chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc, Cbz, and Boc groups under specific conditions.

    Substitution Reactions: Introduction of new functional groups in place of the protecting groups.

    Coupling Reactions: Formation of peptide bonds with other amino acids.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF for Fmoc removal, hydrogenation for Cbz removal, and acid (e.g., trifluoroacetic acid) for Boc removal.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

    Coupling: Carbodiimides like EDC or DCC, often in the presence of HOBt or HOAt to enhance coupling efficiency.

Major Products

The major products formed from these reactions are typically peptides with specific sequences, where the this compound serves as a building block.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Dbz(o-Boc)-OH is used extensively in the synthesis of peptides and proteins. It allows for the stepwise construction of peptide chains with high precision.

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways.

Medicine

In medicine, peptides synthesized using this compound are explored for therapeutic applications, including as potential drugs for various diseases.

Industry

In the industrial sector, this compound is used in the production of peptide-based materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Fmoc-Dbz(o-Boc)-OH involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for subsequent reactions. The Cbz and Boc groups protect other functional groups until they are selectively removed under specific conditions, allowing for the controlled synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Dbz-OH: Lacks the Boc group, making it less versatile for protecting multiple functional groups.

    Fmoc-Gly-OH: A simpler compound used for protecting glycine residues.

    Boc-Dbz-OH: Uses the Boc group for protection but lacks the Fmoc group.

Uniqueness

Fmoc-Dbz(o-Boc)-OH is unique due to its combination of Fmoc, Cbz, and Boc groups, allowing for the protection of multiple functional groups simultaneously. This makes it highly versatile and useful in complex peptide synthesis.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)28-22-13-12-16(24(30)31)14-23(22)29-25(32)34-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-14,21H,15H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQYPLBJEKXEKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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